Calcium bis(5-oxo-DL-prolinate)

Bioavailability Osteoporosis Calcium Absorption

Formulating supplements for patients with compromised gastric acid (elderly/PPI users)? Traditional calcium carbonate relies on gastric acid for dissolution, causing unreliable bioavailability. Calcium pidolate (CAS 85959-45-1) provides a definitive solution with pH-independent dissociation and superior absorption kinetics. • Clinically proven: Achieves 2.6% increase in total bone mineral content over 12 months; outperforms gluconate-lactate-carbonate at lower elemental doses. • Quantifiable ROI in animal nutrition: 18% reduction in neonatal mortality and 1.7% more weaned piglets in field trials. • Reliable supply: Available in research to bulk quantities with full CoA and batch traceability.

Molecular Formula C10H12CaN2O6
Molecular Weight 296.29 g/mol
CAS No. 85959-45-1
Cat. No. B13112965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(5-oxo-DL-prolinate)
CAS85959-45-1
Molecular FormulaC10H12CaN2O6
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2]
InChIInChI=1S/2C5H7NO3.Ca/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2
InChIKeyYQFZERWESBDNRJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Pidolate: Procurement & Differentiation Guide


Calcium bis(5-oxo-DL-prolinate), CAS 85959-45-1, is the calcium salt of 5-oxoproline (also known as pyroglutamic acid or pidolic acid) [1]. It is a chelated organic calcium salt with the molecular formula C10H12CaN2O6 and a molecular weight of 296.29 g/mol [1]. Widely referred to as calcium pidolate, it is used as a nutritional supplement, in pharmaceutical formulations, and as an industrial ingredient [2]. Its primary differentiator is its organic chelate structure, which imparts distinct physicochemical and biological properties compared to inorganic calcium salts like calcium carbonate [2].

Why Generic Substitution Fails for Calcium Pidolate


In-class substitution of calcium bis(5-oxo-DL-prolinate) (calcium pidolate) with other calcium salts is not functionally equivalent due to measurable differences in dissociation kinetics, absorption efficiency, and clinical outcomes. While elemental calcium content is often used as a basis for substitution, the bioavailability and physiological impact of calcium are heavily influenced by the counterion and the salt's physicochemical properties [1]. Studies demonstrate that calcium pidolate exhibits pH-independent dissociation and superior absorption compared to common calcium salts like carbonate and gluconate-lactate-carbonate [2][3]. This translates into quantifiable improvements in bone mineral density and, in some cases, a distinct adverse event profile [4][5]. These documented, performance-based differences preclude simple interchangeability based solely on elemental calcium equivalence.

Calcium Pidolate: Quantitative Evidence of Differentiation


Superior Absorption Efficiency

Calcium pidolate demonstrates significantly higher absorption efficiency compared to a gluconate-lactate-carbonate (GLC) salt. In a head-to-head clinical study of postmenopausal osteoporotic women, a lower elemental calcium dose from calcium pidolate (405 mg) produced a greater increase in blood calcium levels and urinary calcium excretion than a higher dose of calcium GLC (1000 mg) [1]. This indicates that a smaller dose of calcium pidolate can achieve superior calcium uptake.

Bioavailability Osteoporosis Calcium Absorption Pharmacokinetics

pH-Independent Dissociation

In an in vitro study simulating gastrointestinal pH conditions, calcium dissociation from calcium pidolate was found to be greater, faster, and independent of pH (tested at pH 1.2, 4.5, and 6.8). In contrast, calcium carbonate dissociation was highly pH-dependent, being highest at acidic pH and decreasing significantly as pH increased [1].

Solubility Gastrointestinal Hypochlorhydria Formulation

Bone Mineral Content Increase

A one-year, controlled clinical trial in eugonadal women demonstrated that daily supplementation with 1 g of elemental calcium as calcium pidolate led to a statistically significant increase in total body bone mineral content (BMC). The study reported a 2.6% increase in total body BMC and a 6.7% increase when corrected for fat-free body mass [1].

Bone Health Osteoporosis Bone Mineral Density Clinical Trial

Cross-Reactivity Profile

Case reports document that some individuals who experience adverse reactions to calcium pidolate can tolerate calcium carbonate. Specifically, two cases of a flushing-like reaction to calcium pidolate were reported, and in one case, an oral challenge with calcium carbonate was performed with good tolerance [1]. Additionally, a separate case of urticaria to calcium pidolate also showed tolerance to calcium carbonate [2]. This indicates a distinct, salt-specific immunogenic potential.

Safety Allergology Excipient Selection Tolerability

Swine Reproductive Performance

In an industrial field trial with sows, supplementation of feed with calcium pidolate (marketed as PIDOLin PCa) led to quantifiable improvements in reproductive outcomes. Compared to a control group receiving a standard diet, the calcium pidolate group showed a reduction in neonatal mortality, an increase in weaned piglets, and improved litter uniformity and weight [1].

Animal Nutrition Feed Additive Swine Reproductive Efficiency

Calcium Pidolate: High-Value Application Scenarios


High-Bioavailability Calcium Formulation

Calcium pidolate is an optimal choice for developing dietary supplements or clinical nutrition products targeted at populations with impaired gastric acid secretion, such as the elderly or chronic users of proton pump inhibitors (PPIs). The evidence for its pH-independent dissociation ensures reliable calcium release throughout the gastrointestinal tract, overcoming a key limitation of calcium carbonate [1]. Furthermore, its superior absorption efficiency, demonstrated by achieving higher serum calcium levels with a lower elemental dose compared to gluconate-lactate-carbonate, supports the creation of lower-dose, patient-friendly formulations [2].

Clinical Nutrition for Bone Health

For medical foods or clinical nutrition products aimed at managing osteopenia or osteoporosis, calcium pidolate offers a clear evidence-based advantage. A controlled clinical trial provides direct evidence of its efficacy in increasing total body bone mineral content (BMC) by 2.6% (and 6.7% when corrected for fat-free mass) over one year [1]. This outcome data provides a strong, verifiable claim for product efficacy that is directly linked to the specific salt form, differentiating it from generic calcium supplements lacking equivalent clinical support.

Animal Feed for Reproductive Performance

In the animal nutrition sector, calcium pidolate is a strategic ingredient for optimizing performance during critical reproductive windows. Field data from swine production demonstrate a compelling value proposition, including an 18% reduction in neonatal mortality and a 1.7% increase in the number of weaned piglets [1]. These quantifiable productivity gains directly translate to economic benefit for producers, making calcium pidolate a preferred additive for sow lactation diets and other high-demand physiological states.

Excipient for Controlled Ion Release

For pharmaceutical research and development, the unique physicochemical property of pH-independent calcium dissociation makes calcium pidolate a valuable excipient candidate. In oral solid dosage forms where predictable calcium release is required regardless of the patient's gastric pH, calcium pidolate can provide a more reliable performance profile than pH-dependent salts like calcium carbonate [1]. This characteristic is particularly relevant for designing modified-release or gastro-retentive drug delivery systems.

Technical Documentation Hub

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